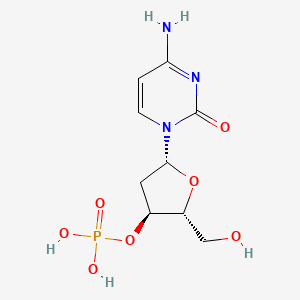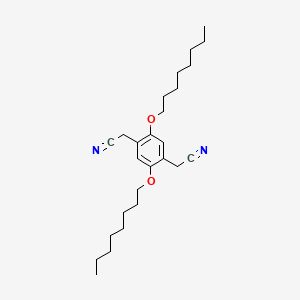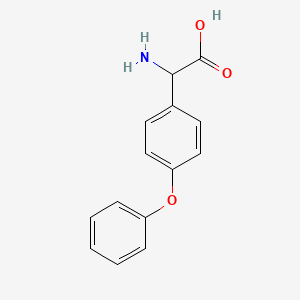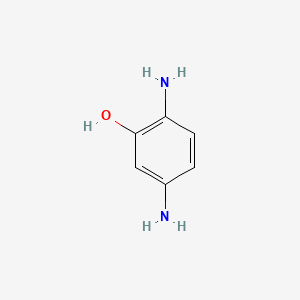
2,5-Diaminophenol
説明
Synthesis Analysis
A series of cyclic analogues of 2,5-diamino-1,3,4-oxadiazoles were prepared in a simple and general protocol . This method involves easy cyclisation of N-(aryl)-1,2-hydrazinedicarboxamides and mediated by tosylchloride/ pyridine in ethanol (solvent) under a reflux condition (79–80 C), over a time period of 20 h .Molecular Structure Analysis
The molecular formula of 2,5-Diaminophenol is C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .科学的研究の応用
Catalytic Applications
2,5-Diaminophenol and its derivatives have been explored in the realm of catalysis. For example, functionalized diaminophenols have been studied as ligands for indium catalysts in the polymerization of lactide. This research demonstrated that these catalysts could efficiently catalyze the polymerization of racemic lactide, with varying rates of activity depending on the specific ligand structure (Osten et al., 2012).
Electropolymerization
The electropolymerization of diaminophenol derivatives has also been a topic of interest. In one study, the optimal conditions for electrosynthesizing poly(2,3-diaminophenol) were determined, focusing on the electro-oxidation of the monomer. This research explored the influence of various parameters, such as the electrolytical medium and electrochemical conditions, on the electro-oxidation process (Valle et al., 2000).
Synthesis of Complex Compounds
Diaminophenols serve as key intermediates in synthesizing complex compounds. For instance, salicylaldehyde reacted with 2,3-diaminophenol to produce unsymmetrical Schiff bases, which were then used to coordinate with various metals to form complexes. These complexes were thoroughly characterized, indicating potential applications in diverse areas of chemistry (Ourari et al., 2006).
Copolymerization Studies
The copolymerization of aniline with 2,4-diaminophenol has been studied, revealing insights into the copolymerization rate and the properties of the resulting copolymer. This research provided valuable information on the electrochemical properties and potential applications of the synthesized copolymers (Mu et al., 2009).
Biodegradation Studies
Research has also been conducted on the biodegradation of diaminophenol derivatives in various environmental conditions. For example, a study evaluated the anaerobic biodegradation of 2,4-diaminophenol in different conditions, providing insights into the environmental fate of these compounds (Krumholz & Suflita, 1997).
Surface Characterization
The surface characterization of diaminophenol-based nanoplatforms has been another area of interest. This research involved covalently bonding dinitrophenol to substrates and then characterizing the resulting films, contributing to our understanding of surface chemistry and material science (Ekşi et al., 2013).
Polyimide Ionomer Studies
Diaminophenol derivatives have been used in synthesizing novel polyimide ionomers. These studies have examined the properties of these polymers, such as solubility, thermal stability, and proton conductivity, providing valuable information for advanced material science applications (Saito et al., 2011).
Safety And Hazards
特性
IUPAC Name |
2,5-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUEDXXCQDNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388499 | |
| Record name | 2,5-diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminophenol | |
CAS RN |
636-25-9 | |
| Record name | 2,5-diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



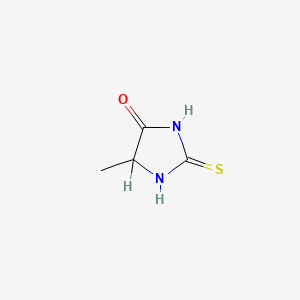
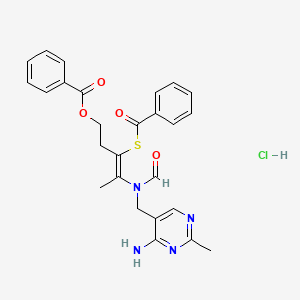
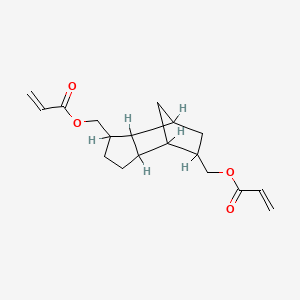

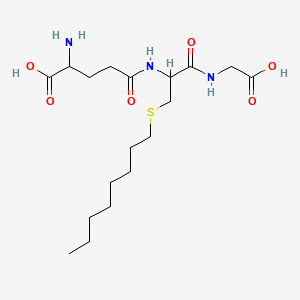

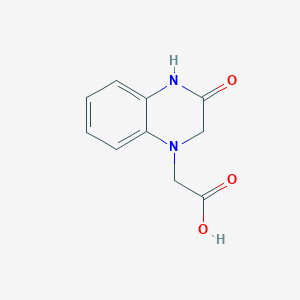
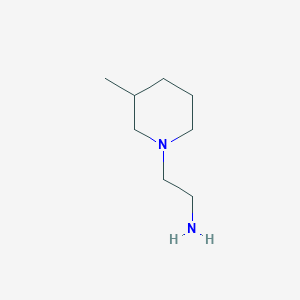
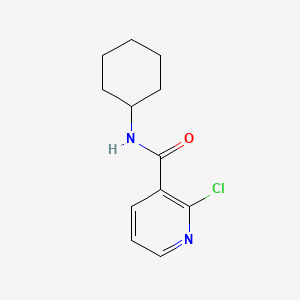
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
